![molecular formula C12H13ClN2O B1251016 (3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)
(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of S-18616 involves the formation of a spiroimidazoline structure. The synthetic route typically includes the following steps:
Formation of the spiroimidazoline ring: This involves the reaction of an appropriate amine with a ketone or aldehyde to form an imine, followed by cyclization to form the spiroimidazoline ring.
Introduction of the chloro group: This step involves the chlorination of the tetrahydronaphthalene moiety.
Final assembly: The spiroimidazoline ring and the chloro-tetrahydronaphthalene moiety are then coupled together under suitable reaction conditions.
Industrial production methods for S-18616 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
S-18616 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imine or other functional groups present in the molecule.
Substitution: The chloro group in the tetrahydronaphthalene moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
S-18616 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of spiroimidazolines and their interactions with various receptors.
Biology: S-18616 is used to investigate the role of alpha-2 adrenoceptors in biological systems, particularly in the central nervous system.
Medicine: The compound has potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders due to its effects on monoaminergic transmission.
Industry: S-18616 can be used in the development of new pharmaceuticals targeting alpha-2 adrenoceptors.
Mechanism of Action
S-18616 exerts its effects by acting as an agonist at alpha-2 adrenoceptors. These receptors are involved in the regulation of neurotransmitter release in the central nervous system. By binding to these receptors, S-18616 inhibits the release of norepinephrine, serotonin, and dopamine, leading to its anxiolytic and sedative properties. The compound’s actions are mediated through the activation of G-protein coupled receptor pathways, which ultimately result in the modulation of neurotransmitter levels .
Comparison with Similar Compounds
S-18616 is similar to other alpha-2 adrenoceptor agonists such as dexmedetomidine and clonidine. it has unique properties that distinguish it from these compounds:
Dexmedetomidine: While both S-18616 and dexmedetomidine are potent alpha-2 adrenoceptor agonists, S-18616 has a higher affinity for the receptor and exhibits more pronounced anxiolytic effects.
Clonidine: Clonidine also acts on alpha-2 adrenoceptors, but S-18616 has a more selective action and a different side effect profile, making it potentially more suitable for certain therapeutic applications.
Similar compounds include:
- Dexmedetomidine
- Clonidine
- Guanfacine
- Tizanidine
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
Molecular Formula |
C12H13ClN2O |
|---|---|
Molecular Weight |
236.7 g/mol |
IUPAC Name |
(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine |
InChI |
InChI=1S/C12H13ClN2O/c13-10-3-1-2-8-4-5-12(6-9(8)10)7-16-11(14)15-12/h1-3H,4-7H2,(H2,14,15)/t12-/m0/s1 |
InChI Key |
OAXNLMLMEYQSSS-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@]2(CC3=C1C=CC=C3Cl)COC(=N2)N |
Canonical SMILES |
C1CC2(CC3=C1C=CC=C3Cl)COC(=N2)N |
Synonyms |
(7,8)(2-chlorobenzo)-2-amino-1-aza-3-oxa(4,5)spirodeca-1,7-diene S 18616 S-18616 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B1250933.png)
![(3R)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1250934.png)


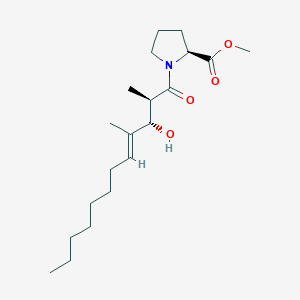

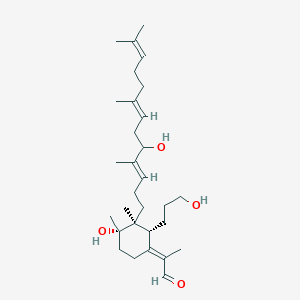
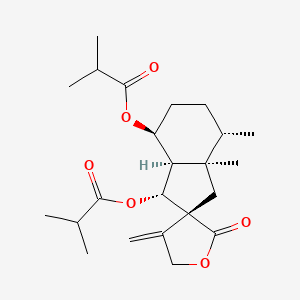
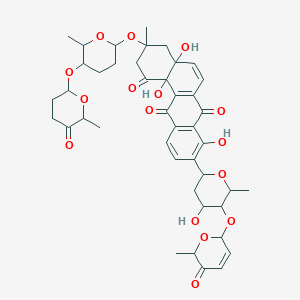
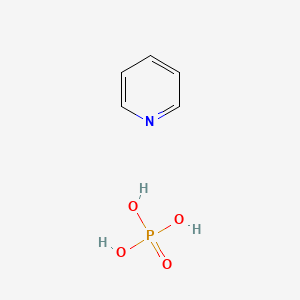

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)
![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)

